Ethyl 3-methylhex-2-enoate
Description
Ethyl 3-methylhex-2-enoate is an α,β-unsaturated ester characterized by a six-carbon backbone with a methyl substituent at the third carbon and an ethyl ester group at the terminal position. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol. The compound’s structure includes a conjugated double bond (hex-2-enoate), which influences its reactivity, particularly in Michael additions or Diels-Alder reactions. Ethyl esters of this class are often employed in flavor and fragrance industries due to their fruity or floral notes, though specific applications for this compound require further investigation.
Properties
IUPAC Name |
ethyl 3-methylhex-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCPOYMRKNZICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methylhex-2-enoate can be synthesized through the esterification of 3-methylhex-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding alcohol, ethyl 3-methylhex-2-enol, using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Ethyl 3-methylhex-2-enol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-methylhex-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 3-methylhex-2-enoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 3-methylhex-2-enoate and analogous compounds derived from the evidence:
Key Observations:
Ketone-containing analogs (e.g., (E)-3-methyl-6-oxohex-2-enyl acetate) exhibit dual reactivity at both the ester and carbonyl sites, enabling complex synthetic pathways . Aromatic and cyclohexene derivatives (e.g., ) demonstrate reduced volatility and increased steric hindrance, impacting their solubility and interaction with biological targets .
Synthetic Methods: this compound may be synthesized via methods similar to those used for (E)-3-methyl-6-oxohex-2-enyl acetate, such as oxidative cleavage or condensation reactions . Cyclohexene-based esters () require reflux conditions with sodium ethoxide, suggesting that analogous protocols might apply to this compound derivatives .
Spectroscopic Data: While NMR data for this compound are unavailable, related compounds like (E)-3-methyl-6-oxohex-2-enyl acetate show distinct signals for olefinic protons (δ 5.34–5.39 ppm) and carbonyl groups (δ 9.78 ppm for aldehydes) .
Biological Activity
Ethyl 3-methylhex-2-enoate, a member of the ester family, is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol. This compound is notable for its fruity aroma, making it valuable in the flavor and fragrance industry. However, its biological activities extend beyond olfactory applications, warranting a detailed examination of its potential therapeutic effects and other biological interactions.
This compound can be synthesized through the esterification of 3-methylhex-2-enoic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions. The compound can also undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, leading to a variety of derivatives that may exhibit distinct biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It can interact with enzymes and receptors, influencing cellular processes. The specific pathways depend on the context in which the compound is applied, such as in medicinal chemistry or agricultural applications .
Biological Activities
Research into the biological activities of this compound has revealed several potential applications:
Case Study 1: Insecticidal Activity
A study investigated the insecticidal effects of ethyl acetate extracts from Streptomyces species against various mosquito larvae. Although not directly focusing on this compound, the findings highlight the potential for related esters to exhibit significant larvicidal activity at low concentrations (LC50 values ranging from 0.045 mg/mL to 0.272 mg/mL) .
Case Study 2: Flavor Profile Analysis
In another study examining flavor compounds, ethyl esters were shown to evoke strong olfactory responses in sensory evaluations. This compound was noted for its contribution to fruity notes in food products, which could enhance palatability and consumer acceptance .
Research Findings Summary
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Limited direct studies; derivatives show promise |
| Insecticidal | Effective against mosquito larvae; LC50 values <0.272 mg/mL |
| Flavor/Fragrance | Contributes to fruity aroma; enhances product appeal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
